molecular formula C18H33NO2 B11834601 Methyl 16-cyanohexadecanoate CAS No. 151276-57-2

Methyl 16-cyanohexadecanoate

Katalognummer: B11834601
CAS-Nummer: 151276-57-2
Molekulargewicht: 295.5 g/mol
InChI-Schlüssel: BOGBHASNNSOTPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 16-cyanohexadecanoate is an organic compound with the molecular formula C18H33NO2 and a molecular weight of 295.46 g/mol . It is a derivative of hexadecanoic acid, featuring a cyano group at the 16th carbon position and a methyl ester functional group. This compound is of interest in various fields due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 16-cyanohexadecanoate can be synthesized through the reaction of methyl 16-bromohexadecanoate with sodium cyanide in 1-methyl-2-pyrrolidinone at elevated temperatures (110-155°C) for several hours . The reaction mixture is then treated with hydrochloric acid to yield the desired product. This method is efficient and commonly used in laboratory settings.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves rigorous quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 16-cyanohexadecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide in polar aprotic solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: Hexadecanoic acid and methanol.

    Reduction: 16-aminohexadecanoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 16-cyanohexadecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The exact mechanism of action of methyl 16-cyanohexadecanoate depends on its specific application. In general, the cyano group can interact with various molecular targets, influencing biochemical pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 16-bromohexadecanoate: A precursor in the synthesis of methyl 16-cyanohexadecanoate.

    Hexadecanoic acid: The parent compound without the cyano and ester groups.

    16-aminohexadecanoic acid: A reduction product of this compound.

Uniqueness

This compound is unique due to the presence of both a cyano group and a methyl ester functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

151276-57-2

Molekularformel

C18H33NO2

Molekulargewicht

295.5 g/mol

IUPAC-Name

methyl 16-cyanohexadecanoate

InChI

InChI=1S/C18H33NO2/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h2-16H2,1H3

InChI-Schlüssel

BOGBHASNNSOTPN-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCCCCCCCCCCCCCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.